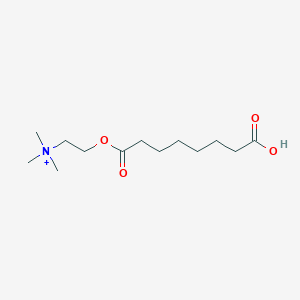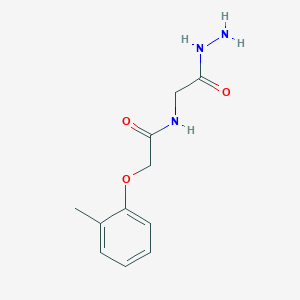
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide is a chemical compound with the following structural formula:
C15H18N2O4
It consists of a hydrazine group (–NHNH–) attached to a carbonyl group (–C=O) via a methyl bridge. The “2-o-tolyloxy” part indicates that there is an o-tolyl (2-methylphenyl) group linked to the carbonyl carbon through an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common approach is the condensation of an o-tolyl-substituted hydrazine with an appropriate carboxylic acid derivative.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the condensation process.
Industrial Production Methods: Unfortunately, detailed information on industrial-scale production methods for this compound is scarce. It is primarily used in research and laboratory settings.
Analyse Chemischer Reaktionen
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide can undergo various chemical reactions:
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and hydrazine.
Oxidation: Oxidizing agents can convert the hydrazine moiety to nitrogen gas (N₂).
Substitution: The o-tolyl group can undergo substitution reactions with appropriate electrophiles.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its hydrazine functionality, which can interact with biological targets.
Organic Synthesis: It serves as a building block for more complex molecules.
Biological Studies: Its hydrazine group may participate in bioconjugation reactions or enzyme inhibition studies.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. its hydrazine moiety suggests potential interactions with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
While N-Hydrazinocarbonylmethyl-2-o-tolyloxy-acetamide is relatively unique due to its specific substitution pattern, similar compounds include:
Eigenschaften
Molekularformel |
C11H15N3O3 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
N-(2-hydrazinyl-2-oxoethyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C11H15N3O3/c1-8-4-2-3-5-9(8)17-7-11(16)13-6-10(15)14-12/h2-5H,6-7,12H2,1H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
UVJVZTCOMQMFKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


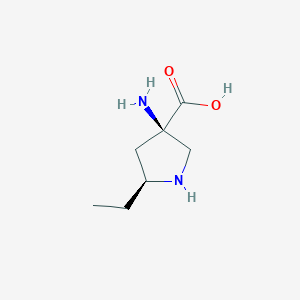

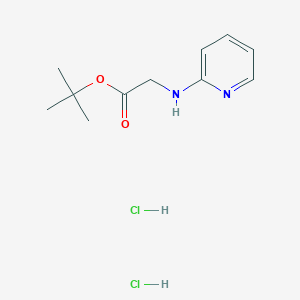


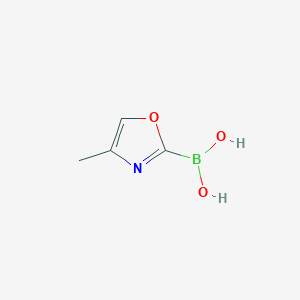
![3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12857432.png)
![3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857439.png)
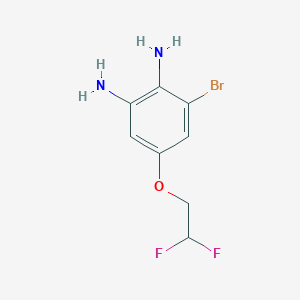
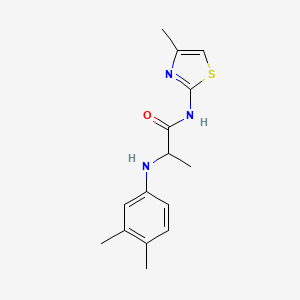
![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)
![5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N'-((perfluorophenyl)methylene)pentanehydrazide](/img/structure/B12857489.png)

